(R,E)-TCO-NHS Ester (R,E)-TCO-NHS Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16622603
InChI: InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1
SMILES:
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

(R,E)-TCO-NHS Ester

CAS No.:

Cat. No.: VC16622603

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

(R,E)-TCO-NHS Ester -

Specification

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name [(1R,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Standard InChI InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1
Standard InChI Key IXECMLNTLPRCJD-RWCYGVJQSA-N
Isomeric SMILES C1CC/C=C/[C@@H](CC1)OC(=O)ON2C(=O)CCC2=O
Canonical SMILES C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Identity and Structural Characteristics

(R,E)-TCO-NHS Ester is defined by its trans-cyclooctene core and N-hydroxysuccinimide (NHS) ester group. The stereochemical designation "(R,E)" refers to its axial configuration and trans-alkene geometry, which are pivotal for its enhanced reactivity .

Molecular Properties

  • Chemical Formula: C₁₃H₁₇NO₅

  • Molecular Weight: 267.28 g/mol

  • CAS Number: 1610931-22-0 (axial isomer) | 1191901-33-3 (generic TCO-NHS ester)

  • Solubility: Compatible with organic solvents like DMSO, DMF, and chloroform .

Stereochemical Configuration

Synthesis and Stability

Synthetic Pathways

(R,E)-TCO-NHS Ester is synthesized via a multi-step process:

  • Ring-Opening Metathesis: Cyclooctene derivatives undergo metathesis to form trans-cyclooctene .

  • NHS Ester Functionalization: The TCO intermediate is reacted with N-hydroxysuccinimide to introduce the amine-reactive group .

  • Diastereomer Purification: Chromatographic separation isolates the axial (R,E) diastereomer, which constitutes <10% of the product mixture .

Stability Considerations

  • Thermal Degradation: Decomposes at temperatures >40°C .

  • Hydrolytic Sensitivity: The NHS ester group hydrolyzes in aqueous media (half-life: ~1 hour at pH 7.4), requiring anhydrous reaction conditions .

Stability ParameterValueSource
Shelf Life (-20°C)12–24 months
cis-trans Isomerization Rate2–3× faster than equatorial TCO

Reactivity in Bioconjugation

Inverse Electron Demand Diels-Alder (IEDDA)

(R,E)-TCO-NHS Ester reacts with tetrazines via IEDDA, achieving second-order rate constants (k₂) of 10³–10⁴ M⁻¹s⁻¹, which is 5–10× faster than equatorial TCO derivatives . This rapid kinetics enables real-time labeling in live-cell imaging .

Amine Coupling Efficiency

The NHS ester group reacts selectively with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds. Typical labeling efficiencies exceed 90% within 30 minutes at 25°C .

Applications in Biomedical Research

Targeted Protein Degradation (PROTACs)

(R,E)-TCO-NHS Ester serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. Its rapid tetrazine coupling facilitates intracellular assembly, enhancing degradation efficiency .

Molecular Imaging

  • Fluorescent Probes: Conjugates with cyanine dyes (e.g., Cy5-tetrazine) enable super-resolution imaging of cell-surface receptors .

  • PET Tracers: ¹⁸F-labeled tetrazines paired with TCO-tagged antibodies allow pretargeted tumor imaging .

Drug Delivery Systems

TCO-functionalized liposomes and nanoparticles achieve site-specific drug release upon tetrazine administration, reducing off-target toxicity .

Comparative Analysis of TCO Derivatives

Parameter(R,E)-TCO-NHS EsterEquatorial TCO-NHS EsterSource
IEDDA Rate (k₂, M⁻¹s⁻¹)2.1×10³2.1×10²
Plasma Stability (t₁/₂)8.2 hours14.3 hours
Amine Labeling Efficiency92%88%

Future Directions

Ongoing research aims to:

  • Develop stabilized TCO derivatives resistant to cis-trans isomerization .

  • Integrate TCO-tagged antibodies with theranostic nanoparticles for combined imaging and therapy .

  • Optimize PROTAC linkers for blood-brain barrier penetration .

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